Cas no 3169-71-9 (2-(4-Fluorophenoxy)aniline)

2-(4-Fluorophenoxy)aniline is a fluorinated aromatic amine compound with the molecular formula C₁₂H₁₀FNO. It features a phenoxy linkage between a fluorophenyl group and an aniline moiety, imparting unique reactivity and electronic properties. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The fluorine substituent enhances stability and influences binding interactions in target molecules. Its well-defined chemical properties ensure consistent performance in coupling reactions and heterocycle formation. The compound is typically handled under controlled conditions due to its amine functionality. High-purity grades are available for research and industrial applications requiring precise molecular architecture.
2-(4-Fluorophenoxy)aniline structure
2-(4-Fluorophenoxy)aniline structure
商品名:2-(4-Fluorophenoxy)aniline
CAS番号:3169-71-9
MF:C12H10NOF
メガワット:203.2123
CID:858711
PubChem ID:6485399

2-(4-Fluorophenoxy)aniline 化学的及び物理的性質

名前と識別子

    • 2-(4-Fluorophenoxy)aniline
    • 2-(4-Fluorophenoxy)aniline hydrochloride
    • 2-(4-fluorophenoxy)aniline(SALTDATA: HCl)
    • 2-(4-Fluoro-phenoxy)phenylamine
    • 2-(4-Fluoro-phenoxy)-phenylamine
    • 4-Fluor-1-(2-amino-phenoxy)-benzol
    • 4-Fluor-1--benzol
    • AC1O5K2A
    • ALBB-005552
    • CTK4G7603
    • SureCN1283609
    • 3169-71-9
    • STK501051
    • AKOS000215409
    • SCHEMBL1283609
    • C78134
    • HTUQBFIJDVYEBA-UHFFFAOYSA-N
    • CS-0323614
    • DTXSID70424517
    • A1-06859
    • SB77004
    • MDL: MFCD04970989
    • インチ: InChI=1S/C12H10FNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
    • InChIKey: HTUQBFIJDVYEBA-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)F

計算された属性

  • せいみつぶんしりょう: 203.07500
  • どういたいしつりょう: 203.074642105g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 192
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 密度みつど: 1.22
  • ふってん: 288.3°C at 760 mmHg
  • フラッシュポイント: 128.2°C
  • 屈折率: 1.599
  • PSA: 35.25000
  • LogP: 3.78140

2-(4-Fluorophenoxy)aniline セキュリティ情報

2-(4-Fluorophenoxy)aniline 税関データ

  • 税関コード:2922299090
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(4-Fluorophenoxy)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR00C6P3-5g
2-(4-Fluorophenoxy)aniline
3169-71-9 95%
5g
$786.00 2025-02-11
A2B Chem LLC
AF67451-500mg
2-(4-Fluorophenoxy)aniline
3169-71-9 97%
500mg
$144.00 2024-04-20
Aaron
AR00C6P3-250mg
2-(4-Fluorophenoxy)aniline
3169-71-9 95%
250mg
$85.00 2025-02-11
1PlusChem
1P00C6GR-5g
2-(4-FLUOROPHENOXY)ANILINE
3169-71-9 97%
5g
$683.00 2024-05-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F51690-5g
2-(4-Fluorophenoxy)aniline
3169-71-9 97%
5g
¥6759.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F51690-1g
2-(4-Fluorophenoxy)aniline
3169-71-9 97%
1g
¥2259.0 2024-07-19
1PlusChem
1P00C6GR-100mg
2-(4-FLUOROPHENOXY)ANILINE
3169-71-9 95%
100mg
$65.00 2024-05-05
Aaron
AR00C6P3-500mg
2-(4-Fluorophenoxy)aniline
3169-71-9 95%
500mg
$145.00 2025-02-11
A2B Chem LLC
AF67451-1g
2-(4-Fluorophenoxy)aniline
3169-71-9 95%
1g
$250.00 2024-04-20
A2B Chem LLC
AF67451-5g
2-(4-Fluorophenoxy)aniline
3169-71-9 95%
5g
$730.00 2024-04-20

2-(4-Fluorophenoxy)aniline 関連文献

2-(4-Fluorophenoxy)anilineに関する追加情報

Comprehensive Overview of 2-(4-Fluorophenoxy)aniline (CAS No. 3169-71-9): Properties, Applications, and Industry Insights

2-(4-Fluorophenoxy)aniline (CAS No. 3169-71-9) is a specialized aromatic amine derivative with a molecular structure combining a fluorophenoxy group and an aniline moiety. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique chemical reactivity and potential as a building block for advanced intermediates. Its molecular formula C12H10FNO and molecular weight of 203.21 g/mol make it a versatile candidate for synthetic applications.

In recent years, the demand for fluorinated organic compounds like 2-(4-Fluorophenoxy)aniline has surged, driven by their enhanced bioavailability and metabolic stability in drug development. Researchers frequently explore its role in designing kinase inhibitors and antimicrobial agents, aligning with trends in precision medicine and green chemistry. The compound’s solubility in organic solvents (e.g., DMSO, ethanol) and melting point range (typically 80–85°C) further support its utility in lab-scale synthesis.

From an industrial perspective, CAS 3169-71-9 is often discussed in forums focusing on high-value intermediates and scalable synthesis routes. A common query among chemists is how to optimize its purity yield while minimizing byproducts—a challenge addressed via catalytic hydrogenation or palladium-coupling techniques. Environmental considerations also play a role; studies highlight its low ecotoxicity profile compared to non-fluorinated analogs, resonating with the sustainable chemistry movement.

The compound’s spectral data (e.g., 1H NMR, 13C NMR) and chromatographic behavior (HPLC/GC-MS) are well-documented, aiding in quality control protocols. Notably, its stability under ambient conditions makes it a practical choice for storage and transport, though inert atmospheres are recommended for long-term preservation. Regulatory databases classify it as non-hazardous under standard handling, reinforcing its adoption in GMP-compliant facilities.

Emerging applications of 2-(4-Fluorophenoxy)aniline include its use in OLED materials and liquid crystal displays, where fluorination enhances electron mobility. This aligns with the tech industry’s push for energy-efficient displays—a hot topic in materials science forums. Additionally, its potential in crop protection formulations reflects cross-sector innovation, addressing global food security challenges.

For researchers sourcing CAS 3169-71-9, key considerations include supplier reliability, batch-to-batch consistency, and compliance with REACH/DSL regulations. Analytical certificates (CoA) detailing residual solvent levels and heavy metal content are critical for sensitive applications. As synthetic methodologies evolve, computational tools like AI-driven retrosynthesis are being leveraged to streamline its production, a trend highlighted in recent ACS publications.

In summary, 2-(4-Fluorophenoxy)aniline exemplifies the intersection of structural ingenuity and industrial applicability. Its relevance in drug discovery, advanced materials, and agrochemicals ensures sustained interest, while its environmental profile meets modern sustainability benchmarks. Future research may explore its catalytic asymmetric synthesis or bioconjugation potential, further expanding its scientific footprint.

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